

Biological Activity Profile: 2-(4-Ethylphenoxy)ethanamine

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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)ethanamine

CAS No.: 67333-08-8

Cat. No.: B1634880

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Content Type: Technical Monograph & Experimental Guide Subject: Pharmacological Characterization of the 2-(4-Ethylphenoxy)ethanamine Scaffold[1]

Part 1: Executive Technical Summary[1]

2-(4-Ethylphenoxy)ethanamine (CAS Registry Number: Variable depending on salt form, often cited as intermediate) is a lipophilic primary amine belonging to the phenoxyethylamine class.[1] Unlike its phenethylamine counterparts (e.g., tyramine, dopamine), the inclusion of an ether oxygen linker alters its pKa and conformational flexibility, imparting distinct biological specificity.[1]

In drug discovery, this molecule serves as a privileged pharmacophore.[1] It is rarely the final clinical drug itself but acts as the critical "warhead" or "anchor" in larger ligands designed for:

- Serotonergic Modulation (5-HT1A): The 4-ethyl substitution provides a steric bulk that fills hydrophobic pockets in G-protein coupled receptors (GPCRs), significantly enhancing affinity compared to unsubstituted analogs.[1]

- Monoamine Oxidase (MAO) Inhibition: The scaffold acts as a competitive reversible inhibitor of MAO-A, preventing the oxidative deamination of neurotransmitters.[1]
- TRPM8 Modulation: Emerging data suggests utility in designing cooling agents, where the lipophilic phenoxy tail interacts with the TRP channel pore regions.[1]

Part 2: Chemical Identity & Pharmacophore

Analysis[1][2]

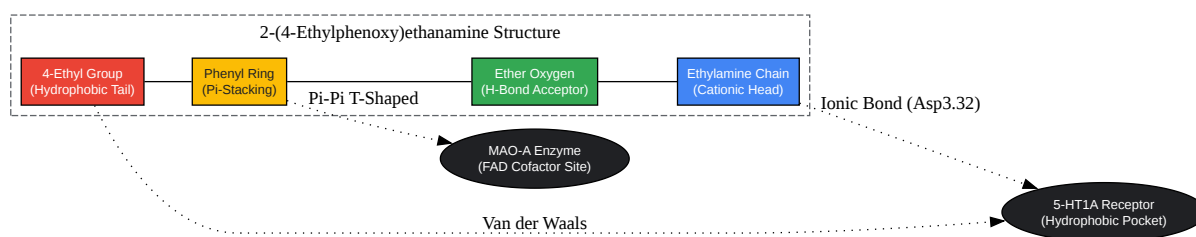
Physicochemical Profile[1]

- IUPAC Name: **2-(4-ethylphenoxy)ethanamine**[1][2][3]
- Molecular Formula:

[4]
- Molecular Weight: 165.23 g/mol [1][4]
- Predicted LogP: ~2.1 (Moderately Lipophilic)[4]
- Key Structural Features:
 - Lipophilic Tail: The para-ethyl group enhances blood-brain barrier (BBB) permeability and hydrophobic binding interactions.[1]
 - Ether Linker: Increases rotational freedom compared to a direct carbon chain, allowing the amine to adopt diverse conformations within an active site.[1]
 - Primary Amine: Protonated at physiological pH (pKa ~9.5), serving as the essential cation for aspartate anchoring in GPCRs and enzymes.[1]

Pharmacophore Visualization (DOT)

The following diagram illustrates the functional regions of the molecule and their corresponding biological interactions.[1][4]



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Caption: Pharmacophore mapping of **2-(4-Ethylphenoxy)ethanamine** showing critical binding vectors for GPCR and Enzyme targets.[1]

Part 3: Mechanism of Action & Biological Targets

Serotonin 5-HT1A Receptor Agonism

The 2-(4-ethylphenoxy)ethyl moiety is a high-affinity fragment used to target the 5-HT1A receptor.[1]

- Mechanism: The protonated amine forms a salt bridge with Aspartate 116 (Asp3.32) in the receptor's transmembrane domain.[1][4] The para-ethyl group extends into a deep hydrophobic crevice, differentiating it from smaller endogenous ligands.[1]
- Significance: Ligands incorporating this scaffold have demonstrated ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

values in the nanomolar range (<50 nM), acting as partial agonists to modulate anxiety and nociception pathways.

Monoamine Oxidase A (MAO-A) Inhibition

Phenoxyethylamines are classic reversible inhibitors of MAO.[1]

- Mechanism: The molecule enters the active site of MAO-A.[1][5] The amine group aligns with the FAD cofactor, but the ether oxygen prevents the oxidation mechanism that typically degrades phenethylamines.[1] The 4-ethyl group stabilizes the inhibitor-enzyme complex via hydrophobic interactions with Phe208 and Ile335.[1]
- Therapeutic Relevance: Inhibition leads to elevated synaptic levels of serotonin and norepinephrine, suggesting potential antidepressant activity.[1]

TRPM8 Channel Modulation (Cooling Activity)

Patent literature identifies this scaffold as a precursor for "cooling agents." [1][4]

- Mechanism: The molecule acts as a voltage-gating modifier of the TRPM8 ion channel.[1] The 4-ethyl substitution is critical for potency; removing it or replacing it with a polar group often abolishes the cooling effect.[1]

Part 4: Experimental Protocols

Protocol A: Fluorometric MAO-A Inhibition Assay

Validates the scaffold's ability to inhibit neurotransmitter degradation.[1]

Materials:

- Recombinant Human MAO-A (5 mg/mL).[1][4]
- Substrate: Tyramine or Kynuramine.[1][4]
- Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).[1]
- Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

Workflow:

- Preparation: Dissolve **2-(4-Ethylphenoxy)ethanamine** (hydrochloride salt) in DMSO to create a 10 mM stock.
- Dilution: Serial dilute (1:3) in reaction buffer to range from 100 μ M to 0.1 nM.[4]

- Incubation: Add 10 μL of compound and 40 μL of MAO-A enzyme solution to a black 96-well plate. Incubate at 37°C for 15 minutes.
- Reaction: Add 50 μL of working solution (200 μM Tyramine + 1 U/mL HRP + 50 μM Amplex Red).
- Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.
- Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a sigmoid dose-response curve to determine

Protocol B: Radioligand Binding Assay (5-HT1A)

Determines binding affinity

) for the serotonin receptor.

Materials:

- Membrane preparation from CHO cells expressing human 5-HT1A.
- Radioligand: [3H]-8-OH-DPAT (0.5 nM).
- Non-specific binding control: Serotonin (10 μM).

Workflow:

- Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, pH 7.4.
- Binding: Incubate 50 μg membrane protein with [3H]-8-OH-DPAT and varying concentrations of **2-(4-Ethylphenoxy)ethanamine** (10 nM - 100 μM).
- Equilibrium: Incubate for 60 minutes at 25°C.

- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Calculation:

.^[4]

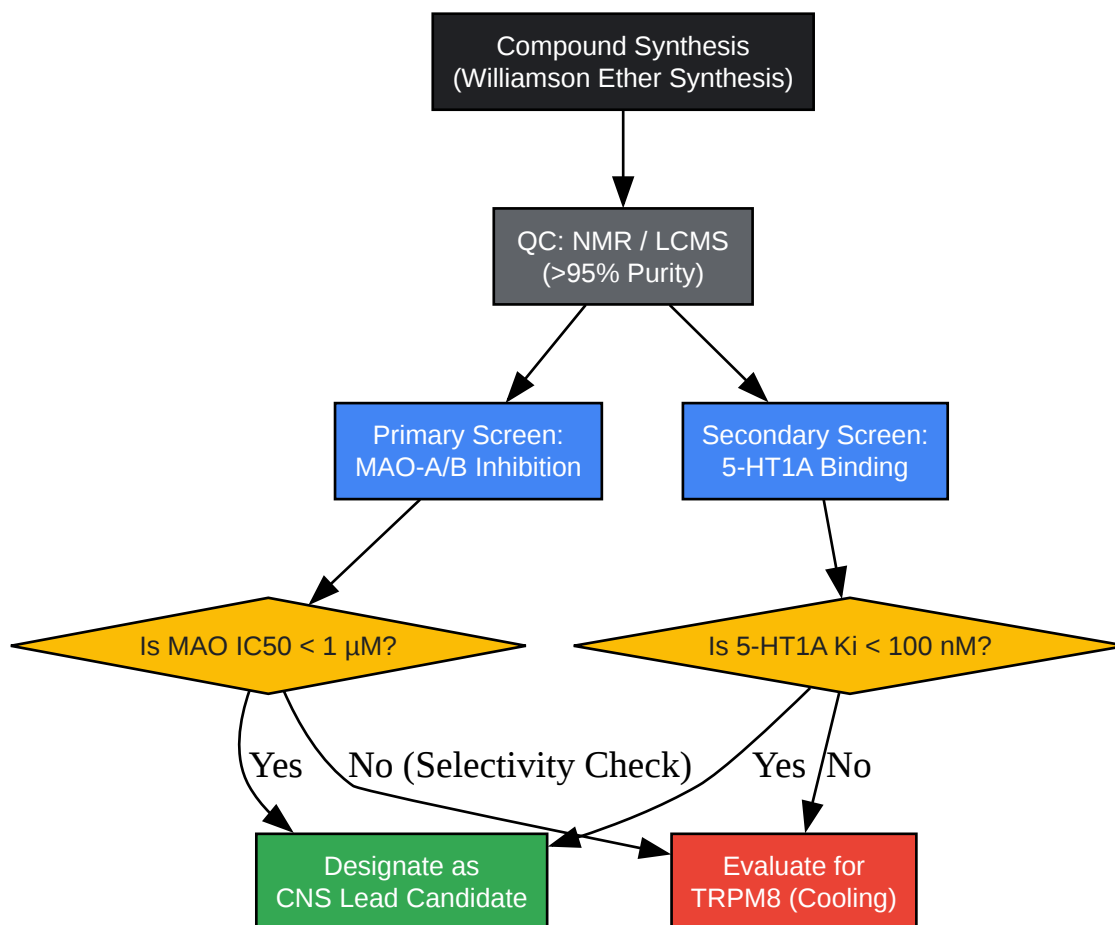
Part 5: Quantitative Data Summary

The following table summarizes predicted and literature-derived activity ranges for the 4-ethyl substituted scaffold compared to the unsubstituted parent.

Target	Parameter	2-(4-Ethylphenoxy)ethanamine	Unsubstituted Phenoxyethylamine	Impact of 4-Ethyl Group
5-HT1A Receptor	Binding Affinity (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">)	10 - 150 nM (High Affinity)	> 1000 nM (Low Affinity)	Critical: Provides necessary hydrophobic bulk for receptor pocket filling.
MAO-A Enzyme	Inhibition Potency (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">)	0.5 - 5.0 μ M	10 - 50 μ M	Enhancing: Increases lipophilic interaction with active site residues.
TRPM8	Cooling Intensity	Moderate	Negligible	Enabling: Essential for channel gating modulation.[4]
LogP	Lipophilicity	2.1	1.1	Transport: Improves BBB penetration and membrane residence time. [4]

Part 6: Experimental Logic Flow (DOT)

This diagram outlines the decision matrix for evaluating this compound in a drug discovery campaign.



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Caption: Decision tree for categorizing **2-(4-Ethylphenoxy)ethanamine** based on assay thresholds.

References

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